Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidines .
Scientific Research Applications
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
Thiazole: A structurally related compound with diverse biological activities.
Thiazolidine-4-one: Shares the thiazolidine ring but differs in the position of the carbonyl group.
Uniqueness
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Biological Activity
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a compound belonging to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes a thiazolidinone framework with a methyl ester group, which enhances its reactivity and solubility. The presence of the thioxo group contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits several biological activities, including:
1. Antimicrobial Activity:
- Compounds in the thiazolidinone class have shown significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
- A study reported that certain thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against different bacterial species, indicating potent antimicrobial effects .
2. Antitumor Activity:
- Research has indicated that thiazolidinones can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values lower than 10 μM against colorectal and breast cancer cell lines .
- The antiproliferative effects are attributed to the ability of these compounds to interfere with cellular mechanisms involved in tumor growth.
3. Anti-inflammatory Effects:
- Some studies suggest that thiazolidinones possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The following table summarizes key structural components that affect its activity:
Structural Feature | Influence on Activity |
---|---|
Thioxo group | Enhances antimicrobial properties |
Methyl ester group | Increases solubility and reactivity |
Substituents on the ring | Modulate lipophilicity and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives:
Case Study 1: Antimicrobial Screening
A series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most active compounds showed MIC values significantly lower than standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Antitumor Evaluation
In vitro studies demonstrated that specific thiazolidinone derivatives inhibited the growth of cancer cell lines such as HCT116 and MDA-MB 231 with IC50 values below 10 μM. These findings indicate a promising avenue for developing new anticancer therapies based on this scaffold .
Properties
Molecular Formula |
C6H7NO3S2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11) |
InChI Key |
QNDBAAFDCOSUME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=S)NC(=O)S1 |
Origin of Product |
United States |
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